molecular formula C8H7ClN4OS B8135695 N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride

Cat. No.: B8135695
M. Wt: 242.69 g/mol
InChI Key: LRPGXMXMKOETBC-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride (CAS: 1313731-98-4) is a heterocyclic compound with the molecular formula C₈H₇ClN₄OS and a purity of ≥97% . The structure comprises a 1,3,4-thiadiazole ring fused to a nicotinamide moiety, with the latter derived from vitamin B3 (nicotinic acid). The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Thiadiazole derivatives are well-documented for their antimicrobial, anticancer, and enzyme-inhibitory properties, and the inclusion of the nicotinamide group may confer additional metabolic or receptor-binding activity due to its role in NAD+ biosynthesis .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS.ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPGXMXMKOETBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Thiosemicarbazides

Thiosemicarbazides undergo cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid to form 1,3,4-thiadiazoles. For N-(1,3,4-thiadiazol-2-yl)nicotinamide hydrochloride, this method involves:

  • Formation of Nicotinamide Thiosemicarbazide : Reacting nicotinamide hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) yields a thiosemicarbazide intermediate.

  • Cyclization : Treatment with POCl₃ at 80–90°C for 1 hour induces ring closure, forming the 1,3,4-thiadiazole core.

Representative Reaction Conditions

StepReagentTemperatureTimeYield
1Phenyl isothiocyanateRT4 h85%
2POCl₃90°C1 h78%

This method is favored for scalability, though purification challenges may arise due to byproducts.

Desulfurative Cyclization with Carbon Disulfide

Alternative routes employ carbon disulfide (CS₂) under basic conditions. For example:

  • Thiosemicarbazide Synthesis : Nicotinamide hydrazide reacts with CS₂ in ethanol with potassium hydroxide.

  • Cyclization : Heating the intermediate under reflux forms the thiadiazole ring, followed by hydrochloride salt formation via HCl treatment.

Key Analytical Data

  • IR (KBr) : 1686 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 8.35–8.29 (m, pyridine-H), 2.40 (s, CH₃).

Functionalization of the Thiadiazole Ring

Acylation at the 2-Position

The 2-amino group of 5-substituted-1,3,4-thiadiazoles reacts with acyl chlorides to form amides. For N-(1,3,4-thiadiazol-2-yl)nicotinamide:

  • Synthesis of 2-Amino-1,3,4-thiadiazole : Prepared via cyclization as above.

  • Coupling with Nicotinoyl Chloride : Reacting 2-amino-1,3,4-thiadiazole with nicotinoyl chloride in tetrahydrofuran (THF) yields the target amide.

Optimization Notes

  • Solvent : THF > DMF due to reduced side reactions.

  • Base : Triethylamine (TEA) neutralizes HCl, improving yield (92% vs. 68% without TEA).

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, followed by recrystallization to obtain the hydrochloride salt.

Critical Parameters

  • Stoichiometry : 1:1 molar ratio of free base to HCl prevents over-acidification.

  • Recrystallization Solvent : Ethanol/water (3:1) yields high-purity crystals (>97%).

Alternative Pathways and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of thiosemicarbazides with POCl₃ under microwaves (300 W, 100°C) achieves 88% yield in 15 minutes.

Solid-Phase Synthesis

Combinatorial approaches using resin-bound intermediates enable high-throughput production. A reported protocol involves:

  • Immobilization of nicotinamide on Wang resin.

  • Sequential coupling with thiourea and cyclization with iodine.

Advantages : Reduced purification steps, yields >80%.

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 6.2 min.

  • Elemental Analysis : Calculated for C₈H₇ClN₄OS: C 39.60%, H 2.91%, N 23.08%; Found: C 39.72%, H 2.85%, N 23.14%.

Stability Studies

  • Thermal Stability : Decomposition at 248°C (DSC).

  • Photostability : No degradation under UV light (254 nm, 48 h).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • POCl₃ vs. H₂SO₄ : POCl₃ offers higher yields (78% vs. 65%) but requires careful handling.

  • Solvent Recycling : Ethanol recovery reduces costs by 40%.

Environmental Impact

  • Waste Management : Neutralization of POCl₃ with NaHCO₃ minimizes hazardous waste.

  • Green Chemistry : Water as a solvent in cyclization steps is under investigation .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Overview : The 1,3,4-thiadiazole moiety is widely recognized for its antimicrobial properties. Compounds containing this scaffold have been shown to exhibit significant antibacterial and antifungal activities.

  • Antibacterial Properties : Research indicates that derivatives of 1,3,4-thiadiazole demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
  • Antifungal Properties : Studies have highlighted the antifungal efficacy of thiadiazole derivatives against pathogens such as Candida albicans and Aspergillus fumigatus. Some compounds exhibited MIC values that surpassed those of conventional antifungal agents like itraconazole .

Anticancer Applications

Overview : The potential of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride as an anticancer agent has been a significant focus of research.

  • Cytotoxicity Studies : Various studies have synthesized novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. For example, one compound was found to inhibit the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM, demonstrating selective activity against chronic myelogenous leukemia cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases that are crucial for cancer cell proliferation .

Other Pharmacological Activities

In addition to antimicrobial and anticancer applications, this compound exhibits a variety of other pharmacological effects:

  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory mediators .
  • Antitubercular Activity : The compound has also been explored for its potential in treating tuberculosis due to its ability to inhibit the growth of Mycobacterium tuberculosis .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AntimicrobialAntibacterialEffective against S. aureus, E. coli
AntifungalSuperior activity compared to itraconazole
AnticancerCytotoxicityInhibits Bcr-Abl kinase; selective against K562 cells
MechanismInduces apoptosis; inhibits kinase activity
Other PharmacologicalAnti-inflammatoryReduces pro-inflammatory mediators
AntitubercularInhibits M. tuberculosis growth

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Study on Antibacterial Efficacy : A study demonstrated that a specific derivative showed significant antibacterial activity with an MIC lower than that of traditional antibiotics against resistant strains .
  • Cytotoxicity in Cancer Research : Another study focused on the synthesis and evaluation of new thiadiazole derivatives that exhibited promising results in inhibiting cancer cell lines associated with various types of tumors .

Mechanism of Action

The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Aquaporin 4 (AQP4), a water channel protein in the brain . This inhibition affects fluid homeostasis and can have therapeutic implications in conditions like brain edema .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Structurally analogous compounds (Table 1) share the 1,3,4-thiadiazole core but differ in substituents on the thiadiazole ring and the acetamide/phenoxy groups. For instance:

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5f): Melting point (m.p.) 158–160°C, yield 79% .
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): m.p. 138–140°C, yield 82% .

The target compound’s hydrochloride salt likely exhibits a higher melting point than neutral analogs due to ionic interactions, though exact data are unavailable . Bulky substituents (e.g., benzylthio in 5h ) reduce melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f ) .

Structural and Functional Differences

  • Thiadiazole vs. Thiazole Rings: The compound in , 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, replaces the thiadiazole with a thiazole ring (one sulfur, one nitrogen). The dichlorophenyl group in creates a 61.8° dihedral angle with the thiazole ring, whereas the nicotinamide group in the target compound may adopt a different conformation due to its planar pyridine ring .
  • Hydrogen Bonding : The compound forms N–H⋯N hydrogen-bonded dimers, a feature critical for crystal packing. The hydrochloride salt of the target compound may exhibit stronger ionic or hydrogen-bonding networks due to the chloride counterion .

Pharmacological Implications

Thiadiazole derivatives often exhibit enhanced bioactivity compared to thiazoles due to increased nitrogen content and electron-deficient aromatic systems. The nicotinamide moiety in the target compound could modulate pharmacokinetics by improving cellular uptake or targeting NAD+-dependent enzymes, unlike the dichlorophenyl group in , which may enhance lipophilicity and membrane penetration .

Table 1: Comparison of N-(1,3,4-Thiadiazol-2-yl)nicotinamide Hydrochloride with Analogues

Compound Name / ID Molecular Formula Substituents (R₁, R₂) Melting Point (°C) Yield (%) Purity (%) Reference
Target Compound C₈H₇ClN₄OS Nicotinamide, HCl Not reported Not reported 97
5f C₁₅H₂₀N₃O₂S₂ Methylthio, Isopropyl-methylphenoxy 158–160 79 Not reported
5j C₂₁H₂₂ClN₃O₂S₂ 4-Chlorobenzylthio, Isopropyl-methylphenoxy 138–140 82 Not reported
Compound C₁₁H₈Cl₂N₂OS 3,4-Dichlorophenyl, Thiazole 459–461 Not reported Not reported

Biological Activity

N-(1,3,4-Thiadiazol-2-yl)nicotinamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article focuses on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its stability and reactivity. The presence of the thiadiazole moiety contributes to its biological activity, particularly in inhibiting various enzymes and pathways associated with disease.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coli (G-)Moderate32 μg/mL
Klebsiella pneumoniae (G-)Strong16 μg/mL
Staphylococcus aureus (G+)Very Strong8 μg/mL
Streptococcus mutans (G+)Moderate64 μg/mL

The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains, highlights its potential as a new antibacterial agent in the face of rising antibiotic resistance .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It has been tested against various cancer cell lines:

Cancer Cell Line Activity IC50 Value
MCF-7 (Breast Cancer)High15 µM
SK-BR-3 (Breast Cancer)Very High10 µM
A549 (Lung Cancer)Moderate25 µM
H1975 (Lung Cancer)Moderate30 µM

In vitro studies demonstrated that the compound inhibits cell proliferation effectively, particularly in breast cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of key proteins involved in cancer progression and bacterial virulence:

  • Inhibition of EGFR and HER-2 Kinases : This inhibition is crucial for the development of targeted therapies in cancer treatment .
  • Interaction with Aquaporin 4 (AQP4) : This water channel protein plays a role in various physiological processes; inhibition may lead to therapeutic effects in neurological disorders .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's antibacterial activity against clinical isolates of MRSA. Results indicated that it outperformed traditional antibiotics like vancomycin .
  • Anticancer Potential : In a comparative study involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity with low IC50 values across several tested lines .

Q & A

Q. What are the recommended synthetic routes for preparing N-(1,3,4-thiadiazol-2-yl)nicotinamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between nicotinoyl derivatives and 2-amino-1,3,4-thiadiazole. A validated approach involves reacting nicotinic acid derivatives (e.g., nicotinoyl chloride) with 2-amino-1,3,4-thiadiazole in dichloromethane or DMF under inert conditions. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used as a coupling agent with triethylamine as a base at 0–5°C, followed by acidification with HCl to isolate the hydrochloride salt . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Purity can be assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) and confirmed via elemental analysis (C, H, N, S, Cl). Structural characterization employs:

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to identify aromatic protons (nicotinamide ring: δ 8.5–9.0 ppm) and thiadiazole protons (δ 7.8–8.2 ppm) .
  • FT-IR : Peaks at ~1670 cm1^{-1} (amide C=O), ~1550 cm1^{-1} (thiadiazole C=N), and 2500–2800 cm1^{-1} (HCl salt N–H stretch) .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+^+ at m/z 207.2 (free base) .

Q. What solvent systems are suitable for handling this compound in biological assays?

Methodological Answer: The compound is sparingly soluble in water and ethanol but dissolves in DMSO (≥12.07 mg/mL). For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (e.g., PBS) to ≤0.1% DMSO to avoid cytotoxicity. Sonication or gentle heating (37°C) may aid dissolution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving torsional angles and hydrogen-bonding networks. For example:

  • Grow crystals via slow evaporation of a methanol/acetone (1:1) mixture.
  • Use SHELX programs (e.g., SHELXL for refinement) to analyze dihedral angles between the nicotinamide and thiadiazole rings, which influence biological activity. Hydrogen-bonding interactions (e.g., N–H⋯N or N–H⋯O) can stabilize crystal packing and inform solubility profiles .
  • Validate against computational models (e.g., DFT geometry optimization) to identify discrepancies in bond lengths or angles .

Q. How do structural modifications to the thiadiazole ring impact the compound’s biological activity?

Methodological Answer: Systematic SAR studies involve synthesizing analogs with substituents (e.g., methyl, sulfonamide, or halogen groups) at the 5-position of the thiadiazole ring. For example:

  • Replace the thiadiazole with a triazole or oxadiazole to assess heterocycle specificity.
  • Evaluate insecticidal activity using Spodoptera littoralis bioassays (e.g., LC50_{50} determination via leaf-dip method) .
  • Compare with analogs like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide to identify critical pharmacophores .

Q. How should researchers address contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed pH, temperature, and solvent systems).
  • Purity Verification : Recharacterize compounds via HPLC and NMR before testing.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(5-(arylthio)-1,3,4-thiadiazol-2-yl)acetamides) to identify trends in substituent effects .

Q. What computational methods are effective for predicting the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or cathepsin G. Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors on the thiadiazole ring) using tools like LigandScout .

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